molecular formula C8H9N5O B2463457 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1856098-17-3

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2463457
CAS No.: 1856098-17-3
M. Wt: 191.194
InChI Key: RVLZFXRSZJWLKD-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole oxides, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-4-carboxamide
  • 1-methyl-1H-pyrazole-3-carboxamide
  • 5-(1H-imidazol-1-yl)-1-methyl-1H-pyrazole

Uniqueness

5-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine is unique due to its combined imidazole and pyrazole rings, which provide a versatile framework for chemical modifications.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-imidazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-12-6(4-7(9)11-12)8(14)13-3-2-10-5-13/h2-5H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLZFXRSZJWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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